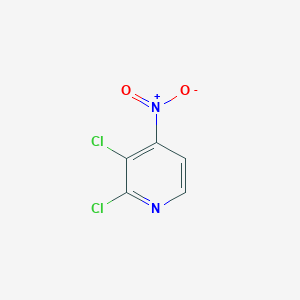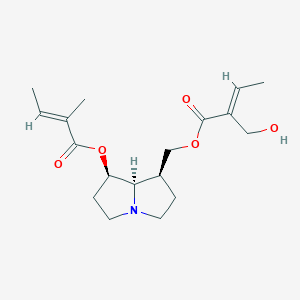
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Descripción general
Descripción
The compound "(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate" is a derivative of quinazoline, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Quinazoline derivatives have been studied for their role as tyrosine kinase inhibitors, which are important in the treatment of various cancers .
Synthesis Analysis
The synthesis of quinazoline derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, starts with 2-amino-5-methylbenzoic acid, which is then treated with thioacetamide to yield 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline. This intermediate is subsequently brominated to give the desired bromomethyl quinazoline compound . Although the exact synthesis of "(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate" is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a triorganotin bromide with a quinazoline-like ligand shows a trigonal bipyramidal coordination geometry around the tin center, which is influenced by intramolecular coordination . This structural information is vital for understanding the reactivity and potential interactions of quinazoline derivatives with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions. The bromomethyl group in such compounds is a reactive site that can be used for further functionalization. For example, in the synthesis of 4-bromo-1,2-dihydroisoquinolines, a bromonium ylide intermediate is formed by the intramolecular reaction of a benzyl bromide with an α-imino carbene . This highlights the potential for quinazoline derivatives to undergo complex transformations, which can be exploited in the synthesis of pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like bromine can affect the compound's reactivity and interaction with biological targets. The steric and electronic effects of substituents can also influence the binding affinity and selectivity of quinazoline derivatives towards enzymes like tyrosine kinases . Understanding these properties is essential for the design of new drugs based on the quinazoline scaffold.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study detailed the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, using a compound structurally similar to (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate. These compounds were tested as inhibitors of tumor cell growth, highlighting the potential antitumor applications of related quinazoline derivatives (Forsch, Wright, & Rosowsky, 2002).
Pharmacological Properties
- Research on 6-bromoquinazolinone derivatives, closely related to the queried compound, revealed their pharmacological significance, such as anti-inflammatory, analgesic, and anti-bacterial activities. This points towards the diverse pharmacological applications of similar quinazoline compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Anti-Inflammatory and Analgesic Agents
- A series of compounds including 6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. This study underscores the utility of quinazolin-3(4H)-yl derivatives in the development of non-steroidal anti-inflammatory and analgesic agents (Kumar, Lal, & Rani, 2014).
Key Intermediate in Anticancer Drug Synthesis
- Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, structurally related to the compound , has been identified as a key intermediate in the synthesis of some anticancer drugs that inhibit thymidylate synthase. This highlights the role of quinazoline derivatives in anticancer drug development (Sheng-li, 2004).
Antibacterial Activity
- Compounds structurally similar to (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate were synthesized and screened for their antibacterial activity against various pathogens. This indicates the potential of quinazoline derivatives in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Propiedades
IUPAC Name |
(7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-9-6-11-13(7-12(9)17)18-10(2)19(14(11)20)8-22-15(21)16(3,4)5/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSGKWVXCOJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N(C2=O)COC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromoFuro[3,2-b]pyridine](/img/structure/B3034064.png)
![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)








![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)